molecular formula C24H20Br2O4 B135408 6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene CAS No. 179866-74-1

6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

Cat. No. B135408
M. Wt: 532.2 g/mol
InChI Key: UPLLZDVWXACTEG-UHFFFAOYSA-N
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Description

The compound "6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene" is a complex organic molecule that appears to be related to naphthalene derivatives, which are known for their various applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the related research can give insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of naphthalene derivatives often involves halogenation, methoxylation, and cross-coupling reactions. For instance, the asymmetric Suzuki–Miyaura cross-coupling reaction has been used to synthesize chiral mono-naphthyl substituted pyridine derivatives with good yield and enantiomeric excess . Similarly, the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of anti-inflammatory agents, has been achieved through various methods, including methylation of 6-bromo-2-naphthol and site-directed nuclear bromination . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be characterized using techniques such as FT-IR, FT-Raman, NMR, and UV–vis spectral methods . The density functional theory (DFT) method is often employed to obtain optimized structures, and the computed geometrical parameters can be compared with experimental data to confirm the molecular conformation . The conformation of related compounds, such as 1,8-di(bromomethyl)naphthalene, has been determined in the crystalline state, revealing insights into the electrostatic interactions and strain within the molecule .

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions, including esterification, acylation, and annulation . The reactivity of these compounds can be influenced by the presence of halogen atoms, substitution patterns, and the introduction of nitrogen atoms into the aromatic nucleus . The unique behavior of bis-halomethylated naphthalenes in DNA crosslinking activity suggests potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their substituents. For example, the introduction of methoxy groups can affect the anti-inflammatory activity of related compounds . The 13C NMR chemical shifts of 2-substituted naphthalenes and their 6-methoxy derivatives have been interpreted in terms of empirical parameters, charge densities, and screening tensors, providing insights into the electronic environment of the carbon atoms . Additionally, the self-condensation of halogeno-methoxyphenylpropiolic acids can lead to the formation of naphthalene dicarboxylic anhydrides, indicating the potential for polymerization or further chemical transformations .

Scientific Research Applications

Synthesis and Characterization

  • This compound is synthesized as part of a study on bromo-substituted naphthalene dianhydride derivatives, highlighting its role in materials and supramolecular chemistry (Ping, 2012).
  • It is involved in the self-condensation of halogeno-methoxyphenylpropiolic acids, leading to the formation of various naphthalene dicarboxylic anhydrides, which are significant in chemical studies (Baddar et al., 1968).

Intermediates in Pharmaceutical Synthesis

  • The compound is noted as an important intermediate in the preparation of non-steroidal anti-inflammatory agents, highlighting its pharmaceutical significance (Xu & He, 2010).

Materials Science Applications

Asymmetric Synthesis

  • The compound is used in asymmetric synthesis processes, contributing to the development of chiral molecules in organic chemistry (Bringmann et al., 2003).

Antibacterial Activity

  • Certain derivatives have been studied for their antibacterial properties, illustrating the potential biomedical applications of these compounds (Cai Zhi, 2010).

Anti-inflammatory Activity

  • Specific derivatives have been synthesized and evaluated for anti-inflammatory activity, demonstrating its relevance in medicinal chemistry (Guruswamy & Jayarama, 2020).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for the study and application of this compound are not clear from the available information. As it is intended for research use only1, it may be the subject of ongoing or future scientific studies.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Br2O4/c1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLLZDVWXACTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

CAS RN

211560-97-3, 179866-74-1
Record name (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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